molecular formula C9H16N2O2S2 B11783720 4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine

4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine

Cat. No.: B11783720
M. Wt: 248.4 g/mol
InChI Key: XSQANECVPPMFCE-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tert-butyl group at the 4th position, an ethylsulfonyl group at the 5th position, and an amine group at the 2nd position of the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.

    Amination: The amine group can be introduced through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)-1,3-thiazol-2-amine: Similar structure but lacks the ethylsulfonyl group.

    5-(Ethylsulfonyl)-1,3-thiazol-2-amine: Similar structure but lacks the tert-butyl group.

Uniqueness

4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine is unique due to the presence of both the tert-butyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16N2O2S2

Molecular Weight

248.4 g/mol

IUPAC Name

4-tert-butyl-5-ethylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H16N2O2S2/c1-5-15(12,13)7-6(9(2,3)4)11-8(10)14-7/h5H2,1-4H3,(H2,10,11)

InChI Key

XSQANECVPPMFCE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(S1)N)C(C)(C)C

Origin of Product

United States

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